molecular formula C12H11ClN2O2 B13686132 methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13686132
M. Wt: 250.68 g/mol
InChI Key: UEEIAHZLOILWMM-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the imidazole ring, along with a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Methyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Contains a fluorine atom in place of chlorine.

    Methyl 2-(4-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate: Has a methyl group instead of chlorine.

Uniqueness

Methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-7-10(12(16)17-2)15-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,15)

InChI Key

UEEIAHZLOILWMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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